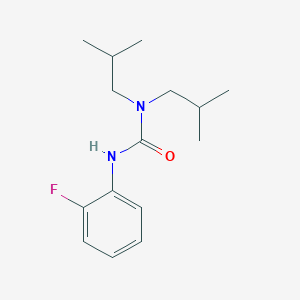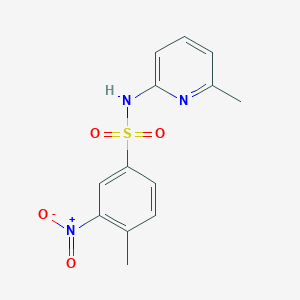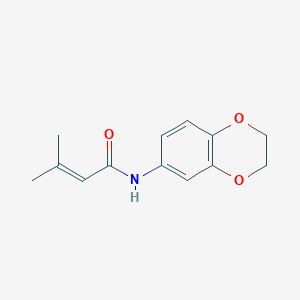![molecular formula C10H14N2O2S2 B4923758 N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4923758.png)
N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide, commonly known as AG490, is a small molecule inhibitor that has gained significant attention in the field of scientific research. AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
AG490 selectively inhibits N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide by binding to its ATP-binding site, preventing the phosphorylation and activation of downstream signaling molecules, including STAT3. Inhibition of the N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide-STAT3 signaling pathway leads to decreased cell proliferation and survival, as well as increased apoptosis.
Biochemical and Physiological Effects
AG490 has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. AG490 has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. AG490 has also been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines, such as IL-6 and TNF-α.
实验室实验的优点和局限性
AG490 has several advantages for lab experiments, including its specificity for N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide, its potency, and its ability to inhibit the N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide-STAT3 signaling pathway. However, AG490 also has some limitations, including its potential off-target effects and its poor solubility in aqueous solutions.
未来方向
AG490 has shown promising results in preclinical studies, and further research is needed to evaluate its potential therapeutic applications in various diseases. Some future directions for AG490 research include:
1. Combination therapy: AG490 may be used in combination with other drugs to enhance its therapeutic efficacy and reduce potential side effects.
2. Development of analogs: Analogues of AG490 with improved solubility and selectivity may be developed to enhance its therapeutic potential.
3. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of AG490 in humans.
4. Development of drug delivery systems: Novel drug delivery systems, such as nanoparticles or liposomes, may be developed to improve the pharmacokinetics and bioavailability of AG490.
In conclusion, AG490 is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Further research is needed to evaluate its safety and efficacy in humans and to develop novel drug delivery systems to enhance its therapeutic potential.
合成方法
AG490 can be synthesized through a multi-step process, starting with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. The resulting compound is then reacted with N-(3-methoxypropyl)amine to form N-{[(3-methoxypropyl)amino]carbonyl}-2-thiophenecarboxamide, which is subsequently reacted with thiourea to form AG490. The final product can be purified through recrystallization or column chromatography.
科学研究应用
AG490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. AG490 has been shown to inhibit the N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide-STAT3 signaling pathway, which is involved in cell proliferation, differentiation, and survival. Inhibition of this pathway has been shown to have anti-tumor effects in various cancer types, including breast, prostate, and lung cancer.
属性
IUPAC Name |
N-(3-methoxypropylcarbamothioyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S2/c1-14-6-3-5-11-10(15)12-9(13)8-4-2-7-16-8/h2,4,7H,3,5-6H2,1H3,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYOKTHQCMSPST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)NC(=O)C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[(3-methoxypropyl)amino]carbonothioyl}-2-thiophenecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7'-amino-5-bromo-1',3'-dimethyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B4923676.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-1-(3-nitrophenyl)ethanone](/img/structure/B4923684.png)
![2-[benzyl(methyl)amino]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4923691.png)





![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B4923728.png)
![methyl [5-(N-methyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B4923733.png)
![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B4923740.png)

![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4923765.png)
